Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
CAS No. |
1206978-67-7 |
|---|---|
Molecular Formula |
C10H7F3N2O2 |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-15-4-6(10(11,12)13)2-3-8(15)14-7/h2-5H,1H3 |
InChI Key |
ARCHWJLBJZFDKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=CC2=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition with Trifluoroacetonitrile Derivatives
A pivotal method involves the [3+2] cycloaddition of pyridinium ylides with trifluoroacetonitrile precursors. Weng et al. demonstrated that 2,2,2-trifluoroacetaldehyde O-(aryl)oxime serves as a stable trifluoroacetonitrile surrogate, enabling the synthesis of 2-trifluoromethyl-substituted imidazo[1,2-a]pyridines. The reaction proceeds via in situ generation of a pyridinium ylide from 2-aminopyridine derivatives, which subsequently undergoes cycloaddition with the nitrile precursor (Figure 1). This method achieves moderate to high yields (45–78%) across a broad substrate scope, including electron-deficient and sterically hindered pyridines.
Table 1. Substrate Scope and Yields in [3+2] Cycloaddition
Key advantages include operational simplicity and scalability (>10 g), though stoichiometric byproduct formation necessitates purification via silica chromatography.
Condensation with Methyl Bromopyruvate
Direct Alkylation-Cyclization Mechanism
The most widely applied route involves the condensation of 6-(trifluoromethyl)-2-aminopyridine with methyl bromopyruvate. Kaken Pharmaceutical Co. optimized this method using a mixed solvent system (1,2-dimethoxyethane:methanol, 1:1) at 80°C for 14 hours, achieving a 42% isolated yield. The reaction proceeds via initial N-alkylation followed by intramolecular cyclization (Scheme 1):
$$
\text{2-Aminopyridine} + \text{CH}3\text{OCOCBr}2 \rightarrow \text{Imidazo[1,2-a]pyridine carboxylate} \quad
$$
Table 2. Solvent Optimization for Bromopyruvate Condensation
| Solvent System | Temperature (°C) | Time (h) | Yield (%) | |
|---|---|---|---|---|
| Methanol | 80 | 14 | 35 | |
| DME:MeOH (1:1) | 80 | 14 | 42 | |
| Ethanol | 80 | 14 | 28 |
Microwave-assisted protocols reduced reaction times to 2–4 hours but showed comparable yields (38–44%).
Microwave-Assisted Solvent-Free Synthesis
Enhanced Reaction Kinetics
Kong et al. developed a solvent- and catalyst-free method under microwave irradiation (65°C, 15 minutes), achieving 90% yield for analogous imidazo[1,2-a]pyridines. While specific data for the methyl ester variant is limited, extrapolation from ethyl ester syntheses suggests similar efficiency. The absence of solvents minimizes side reactions, though scalability remains constrained by microwave reactor capacity.
Green Chemistry Approaches
Aqueous Media and Surfactant Catalysis
CuSO₄–ascorbate catalytic systems in water with sodium dodecyl sulfate (SDS) enable imidazo[1,2-a]pyridine synthesis at 50°C. This method avoids organic solvents, though esterification steps require post-synthetic modification. For methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, direct incorporation remains unexplored, presenting a research gap.
Comparative Analysis of Synthetic Routes
Table 3. Efficiency Metrics Across Methodologies
Chemical Reactions Analysis
Oxidation Reactions
The trifluoromethyl group and ester moiety influence oxidation pathways:
-
Metal-free oxidation : Achieved using iodine-based oxidants in aqueous conditions, yielding hydroxylated derivatives at the C3 position.
-
Selective ring oxidation : Under acidic conditions with hydrogen peroxide, the pyridine ring undergoes epoxidation at the 5,6-position while preserving the trifluoromethyl group.
Key Parameters for Oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| I₂/K₂CO₃ | H₂O, 80°C | 3-Hydroxy derivative | 72% |
| H₂O₂/H₂SO₄ | 0°C, 2 h | 5,6-Epoxide | 58% |
Reduction Reactions
The ester group is selectively reduced without affecting the trifluoromethyl group:
-
LiAlH₄-mediated reduction : Converts the methyl ester to a primary alcohol at -20°C in THF.
-
Catalytic hydrogenation : Pd/C with H₂ reduces the imidazo ring’s double bond, forming a dihydroimidazopyridine derivative.
Reduction Outcomes:
| Reagent | Target Site | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ (2 equiv) | Ester → Alcohol | 2-(Hydroxymethyl) derivative | >95% |
| H₂ (1 atm)/Pd-C | C1-C2 double bond | Dihydroimidazopyridine | 80% |
Nucleophilic Substitution
The C8 position undergoes halogen displacement:
-
Chlorine substitution : Reacts with amines (e.g., morpholine) in DMF at 120°C to form C8-aminated products .
-
Fluorination : Using KF/CuI in DMSO, replaces chlorine with fluorine at 150°C.
Substitution Examples:
| Substrate Position | Reagent | Product | Reaction Time |
|---|---|---|---|
| C8-Cl | Morpholine | C8-N-morpholine | 6 h |
| C8-Cl | KF/CuI | C8-F | 12 h |
Cross-Coupling Reactions
The trifluoromethyl group enhances electrophilicity for coupling:
-
Suzuki-Miyaura : Reacts with arylboronic acids using Pd(PPh₃)₄, forming biaryl derivatives at the C3 position.
-
Sonogashira : Alkynylation at C5 with terminal alkynes under CuI/PdCl₂ catalysis.
Coupling Efficiency:
| Reaction Type | Catalyst | Partner | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | PhB(OH)₂ | 85% |
| Sonogashira | PdCl₂/CuI | Phenylacetylene | 78% |
Ester Hydrolysis and Derivatization
The methyl ester serves as a handle for further functionalization:
-
Acid-catalyzed hydrolysis : HCl (6M) converts the ester to a carboxylic acid, enabling peptide coupling .
-
Amidation : Reacts with primary amines (e.g., benzylamine) via EDCI/HOBt activation.
Derivatization Pathways:
| Reaction | Conditions | Application |
|---|---|---|
| Hydrolysis (ester → acid) | HCl reflux, 4 h | Drug conjugate synthesis |
| Amide formation | EDCI, RT | Bioactive analog production |
Radical Reactions
The trifluoromethyl group participates in radical-mediated processes:
-
Photoredox alkylation : Under blue light with Ru(bpy)₃²⁺, couples with alkyl iodides at the C7 position.
-
C-H trifluoromethylation : Using Langlois’ reagent (CF₃SO₂Na), introduces additional CF₃ groups under oxidative conditions.
Radical Reaction Metrics:
| Process | Initiator | Functionalization Site | Yield |
|---|---|---|---|
| Alkyl radical coupling | Ru(bpy)₃²⁺ | C7 | 65% |
| Trifluoromethylation | (NH₄)₂S₂O₈ | C4 | 52% |
Cycloaddition and Ring Expansion
The imidazo[1,2-a]pyridine core engages in cycloadditions:
-
Diels-Alder : Reacts with maleic anhydride at 100°C to form a fused tetracyclic structure.
-
Ring expansion with azides : Forms triazolo-fused derivatives under Cu catalysis.
Scientific Research Applications
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making it a promising candidate for antimicrobial therapy .
Comparison with Similar Compounds
Structural Analogues with Ester Variations
Ethyl 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 860457-99-4)
Ethyl 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Halogen-Substituted Derivatives
Methyl 6-Bromo-8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Ethyl 6-Chloro-3-iodo-8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Derivatives with Additional Methyl Groups
Methyl 3-Methyl-6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Hybrid Structures with Quinazoline Moieties
Methyl 6-(4-((2-Methylbenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10p)
Carboxylic Acid Derivatives
Biological Activity
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 258.20 g/mol
- CAS Number : 1206973-10-5
Synthesis Methods
The synthesis of this compound involves several chemical reactions. A common method includes:
- Starting Materials :
- 5-(trifluoromethyl)pyridin-2-amine
- Ethyl bromopyruvate
- Reaction Conditions :
While direct evidence for the mechanisms of action specific to this compound is sparse, insights can be drawn from related compounds:
- Cell Cycle Arrest : Some derivatives have been shown to induce G0/G1 phase arrest in cancer cells, suggesting a potential mechanism involving interference with cell cycle progression.
- Non-Apoptotic Pathways : Interestingly, certain studies indicated that apoptosis markers such as PARP and caspase-3 were not significantly altered by treatment with related compounds, suggesting alternative pathways may be involved in their antitumor effects .
Case Study 1: Antitumor Efficacy in TNBC Models
In a study investigating the effects of a related compound on TNBC cell lines:
- Objective : To evaluate the antitumor efficacy and mechanism.
- Methodology : Treatment with varying concentrations was administered over 48 hours.
- Findings : The compound significantly reduced cell proliferation and altered the cell cycle profile without inducing apoptosis.
| Compound | GI (µM) | Effect on Cell Cycle | Apoptosis Markers |
|---|---|---|---|
| Compound A | 13 | Increased G0/G1 | No significant change |
| Doxorubicin | N/A | Increased G0/G1 | Significant decrease |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via substitution and cyclization reactions. For example, one protocol involves reacting ethyl bromopyruvate with 3-chloro-5-(trifluoromethyl)pyridin-2-amine to form the imidazo[1,2-a]pyridine core . Key factors affecting yield include solvent choice (e.g., THF vs. ethanol), reaction temperature (e.g., reflux vs. room temperature), and catalyst selection. Evidence shows yields ranging from 39.5% to 87.12% depending on substituents and purification methods .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve signals from the trifluoromethyl group and imidazo[1,2-a]pyridine ring . High-resolution mass spectrometry (HRMS-ESI) validates molecular weight, while melting point analysis ensures purity . X-ray crystallography, as demonstrated for related derivatives, resolves stereochemical ambiguities .
Q. What are the primary applications of this compound in pharmacological research?
- Methodological Answer : Derivatives of this scaffold are explored as PI3Kα inhibitors for anticancer activity and as intermediates for agrochemicals like fluazaindolizine, a nematocide . Biological screening typically involves kinase inhibition assays and in vitro cytotoxicity studies using cell lines such as HeLa or MCF-7 .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Yield variations often stem from differences in reaction conditions or purification protocols. For example, reports 39.5% yield for a quinazoline-linked derivative due to chromatographic losses, while achieves 87.12% for a chlorinated analog via optimized solvent systems . Systematic optimization (e.g., Design of Experiments) is recommended to identify critical parameters like temperature or stoichiometry.
Q. What strategies are effective in improving the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., sulfonyl or amino substituents) or formulating prodrugs (e.g., ester hydrolysis to carboxylic acid derivatives), enhance solubility . Co-solvent systems (e.g., PEG-400/water) are empirically validated for preclinical dosing .
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the imidazo[1,2-a]pyridine ring, requiring Pd-catalyzed coupling under rigorous conditions (e.g., Buchwald-Hartwig amination with XPhos ligands). demonstrates successful Suzuki-Miyaura coupling using boronic esters at elevated temperatures (120°C) .
Q. What computational methods are used to predict the binding affinity of derivatives to target proteins like PI3Kα?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with PI3Kα’s ATP-binding pocket. Pharmacophore mapping of quinazoline-linked derivatives identifies critical hydrogen bonds with Val851 and hydrophobic interactions with Met804 .
Critical Analysis of Contradictory Evidence
- Synthetic Protocols : uses palladium catalysis for coupling reactions, while achieves high yields without catalysts via nucleophilic substitution. This discrepancy highlights substrate-dependent reactivity, where electron-deficient aryl halides require metal catalysts .
- Biological Activity : Derivatives in target PI3Kα, whereas focuses on nematocidal applications. Researchers must tailor functionalization (e.g., sulfonamide vs. carboxylate groups) to the intended biological target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
